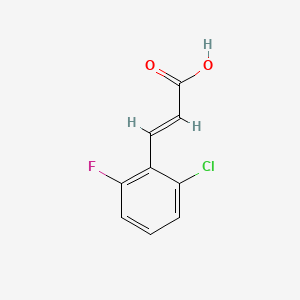

2-Chloro-6-fluorocinnamic acid

Descripción

Contextual Background of Halogenated Cinnamic Acids in Scientific Inquiry

Cinnamic acid and its derivatives are aromatic carboxylic acids naturally found in a variety of plants, including fruits, vegetables, and cereals. nih.govnih.govnih.gov These compounds are key intermediates in the biosynthesis of numerous natural products like lignins, flavonoids, and coumarins. nih.gov In scientific research, cinnamic acid derivatives have garnered significant attention due to their wide spectrum of biological activities, which include antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. nih.govnih.govnih.gov

A common strategy in medicinal chemistry to modulate the biological efficacy of a lead compound is the introduction of halogen atoms. nih.gov Halogenation of the cinnamic acid scaffold can significantly influence its physicochemical properties such as lipophilicity, electronic distribution, and steric profile. These modifications can, in turn, affect the compound's pharmacokinetic properties and its interaction with biological targets. nih.govnih.gov The type of halogen, its number, and its position on the phenyl ring are all critical factors that determine the resulting biological activity. nih.gov For instance, studies have shown that halogen substitution can enhance the antibacterial, anticonvulsant, and phytotoxic effects of cinnamic acid analogs. nih.govnih.govmdpi.com

Significance and Research Rationale for 2-Chloro-6-fluorocinnamic Acid Studies

The primary significance of this compound in academic and industrial research lies in its role as a versatile synthetic intermediate or building block. Its structure is characterized by a cinnamic acid core with two different halogen atoms, chlorine and fluorine, positioned at the ortho- (2 and 6) positions of the phenyl ring. This specific substitution pattern imparts unique steric and electronic characteristics to the molecule.

The rationale for studying this compound is multifaceted:

Synthetic Utility: The presence of three reactive sites—the carboxylic acid, the carbon-carbon double bond, and the di-halogenated aromatic ring—allows for a wide range of chemical transformations. This makes it a valuable precursor for synthesizing more complex, novel molecules with potentially desirable properties for pharmaceuticals or materials science.

Exploration of Steric Effects: The placement of substituents at both ortho positions creates significant steric hindrance around the acrylic acid side chain. This can be exploited to control the stereoselectivity of reactions. For example, studies on other ortho-substituted cinnamic acids have shown that the steric bulk can selectively lead to the formation of the less stable Z-isomer in certain reactions, a valuable outcome for specific synthetic targets. tue.nl

Precursor to Bioactive Molecules: The precursor to this compound, 2-chloro-6-fluorobenzaldehyde (B137617), is used in the synthesis of antiseptics like flucloxacillin (B1213737) and dicloxacillin. wikipedia.org This provides a strong rationale for investigating derivatives of this compound for potential antimicrobial or other pharmacological activities.

Overview of Current Research Landscape on this compound

While extensive published research focusing specifically on this compound is limited, the current research landscape can be inferred from studies on analogous compounds. The compound is predominantly listed in chemical catalogs as a building block, with some suppliers classifying it under "Protein Degrader Building Blocks," suggesting its utility in the synthesis of complex chemical probes and potential therapeutics. calpaclab.com

The research on related halogenated cinnamic acids spans several domains:

Medicinal Chemistry: Derivatives of halogenated cinnamic acids are actively investigated for various therapeutic applications. Studies on a range of fluorine, chlorine, and bromine-substituted cinnamic acids have demonstrated their potential as anticonvulsant agents, with the position of the halogen being a key determinant of activity. nih.gov Other research has focused on developing chlorinated N-arylcinnamamides as potent antibacterial and antimycobacterial agents. nih.gov

Agrochemicals: Halogenated cinnamic acids and their derivatives have been studied for their phytotoxic effects, indicating potential applications as herbicides. mdpi.com

Materials Science and Organic Synthesis: The cinnamic acid scaffold is used to create new materials and as a component in complex organic reactions. Research on ortho-halogenated cinnamic acids in visible-light photocatalytic reactions highlights the academic interest in understanding and utilizing the unique reactivity of these compounds. tue.nl

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 392-22-3 | calpaclab.com |

| Molecular Formula | C₉H₆ClFO₂ | calpaclab.com |

| Molecular Weight | 200.6 g/mol | calpaclab.com |

| Purity | ≥95% - 98% | calpaclab.comfishersci.co.uk |

| Typical Form | Predominantly trans isomer | fishersci.co.uk |

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWALECYVLNBQG-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-22-3 | |

| Record name | trans-2-Chloro-6-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Fluorocinnamic Acid

Established Synthetic Pathways

Classical condensation reactions form the bedrock of cinnamic acid synthesis, and these methods are readily adaptable for its halogenated analogs like 2-chloro-6-fluorocinnamic acid. These pathways typically involve the creation of a carbon-carbon bond between a substituted benzaldehyde (B42025) and a compound containing an active methylene (B1212753) group.

Perkin Condensation and its Variants

The Perkin reaction, first described by William Henry Perkin in 1868, is a well-established method for synthesizing cinnamic acids. wikipedia.orglongdom.orgiitk.ac.in The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orglongdom.org For the synthesis of this compound, 2-chloro-6-fluorobenzaldehyde (B137617) would be reacted with an aliphatic anhydride, such as acetic anhydride, with a base like sodium acetate. iitk.ac.in

A general representation of the Perkin reaction is the synthesis of cinnamic acid itself from benzaldehyde and acetic anhydride. wikipedia.org The reaction is typically heated to temperatures above 165°C. youtube.com One of the main drawbacks of the Perkin reaction is the potential for side product formation, especially when electron-donating groups are present on the aromatic aldehyde, which can lead to lower yields. researchgate.netpcbiochemres.com

Variants of the Perkin reaction have been developed to improve yields and conditions. For instance, using triethylamine (B128534) as the base in conjunction with acetic anhydride is a known modification. scribd.com Another variation involves using a deep eutectic solvent based on choline (B1196258) chloride and urea, which can proceed under milder conditions and without an additional catalyst. scispace.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation, named after Emil Knoevenagel, is another cornerstone of cinnamic acid synthesis. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base, often an amine like piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.comrsc.org

For the synthesis of this compound, 2-chloro-6-fluorobenzaldehyde is reacted with a compound such as malonic acid or methyl cyanoacetate (B8463686). lookchem.comchemicalbook.comottokemi.comsmolecule.comchemdad.com The reaction with malonic acid, often followed by decarboxylation, yields the desired α,β-unsaturated acid. wikipedia.org The use of pyridine as both a solvent and a base is a common practice in Knoevenagel condensations. rsc.org

The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as the solvent when one of the activating groups on the nucleophile is a carboxylic acid, like in the case of malonic acid. wikipedia.org This modification often results in simultaneous condensation and decarboxylation. wikipedia.org Research has also explored the use of alternative catalysts like boric acid to facilitate the Knoevenagel condensation, offering good catalytic activity and high yields. mdpi.com

Table 1: Comparison of Perkin and Knoevenagel Condensations for Cinnamic Acid Synthesis This table summarizes two classical condensation reactions used for the synthesis of cinnamic acids.

| Reaction | Typical Reactants | Catalyst/Base | General Product |

| Perkin Reaction | Aromatic Aldehyde, Acid Anhydride | Alkali Salt of the Acid | α,β-Unsaturated Aromatic Acid |

| Knoevenagel Condensation | Aromatic Aldehyde, Active Methylene Compound (e.g., Malonic Acid) | Weakly Basic Amine (e.g., Pyridine, Piperidine) | α,β-Unsaturated Acid (often with subsequent decarboxylation) |

Electrochemical Synthesis Routes

Electrochemical methods offer a green and efficient alternative for organic synthesis, utilizing electrons as reagents and often avoiding harsh chemicals. semanticscholar.orgresearchgate.net These methods have been applied to the synthesis and modification of cinnamic acids.

Electrosynthesis can be used for the decarboxylative functionalization of cinnamic acids. d-nb.infoorganic-chemistry.org For instance, an electrocatalytic oxidation process can construct (E)-vinyl sulfones directly from cinnamic acids and sodium sulfinates. organic-chemistry.org This method employs a carbon rod anode and a platinum plate cathode and proceeds via a radical pathway. organic-chemistry.org Similarly, vinyl thiocyanates can be synthesized from cinnamic acids through an electrochemical decarboxylative coupling with ammonium (B1175870) thiocyanate. acs.org

The synthesis of cinnamic acid itself has been achieved through the electrocatalytic carboxylation of phenylacetylene (B144264) in the presence of a nickel(II) complex. academie-sciences.fr Asymmetric electrochemical synthesis has also been explored for cinnamic acid derivatives, for example, through the oxidative dimerization of cinnamic acid derivatives using a chiral auxiliary. beilstein-journals.org

While direct electrochemical synthesis of this compound is not extensively documented in the provided results, the electrochemical reduction of its precursor, 2-chloro-6-fluorobenzaldehyde, to 2-chloro-6-fluorobenzyl alcohol has been investigated. semanticscholar.orgisroset.org This suggests the potential for developing a complete electrochemical route starting from the aldehyde.

Synthesis from 2-Chloro-6-fluorobenzaldehyde Precursors

The most direct and common starting material for the synthesis of this compound is 2-chloro-6-fluorobenzaldehyde. This aldehyde can be prepared through the oxidation of 2-chloro-6-fluorotoluene (B1346809) using chromyl chloride or by hydrolyzing 2-chloro-6-fluorobenzyl dichloride. wikipedia.orggoogle.comgoogle.com

Once obtained, 2-chloro-6-fluorobenzaldehyde serves as the key electrophile in condensation reactions. As detailed in sections 2.1.1 and 2.1.2, it readily undergoes Perkin or Knoevenagel condensation with reagents like acetic anhydride or malonic acid to yield this compound. lookchem.comchemicalbook.comottokemi.comchemdad.com For example, the piperidine-catalyzed Knoevenagel condensation of 2-chloro-6-fluorobenzaldehyde with methyl cyanoacetate produces methyl 2-cyano-3-(2-chloro-6-fluorophenyl)propenoate. lookchem.comchemicalbook.comottokemi.comsmolecule.comchemdad.com Subsequent hydrolysis would lead to the desired cinnamic acid derivative.

Novel and Emerging Synthetic Strategies

While classical methods are robust, research continues to explore more efficient, selective, and environmentally benign synthetic routes.

Investigation of Catalytic Systems in Synthesis

The development of novel catalytic systems is a major focus in modern organic synthesis. For cinnamic acid synthesis, this includes exploring new catalysts for established reactions and developing entirely new catalytic transformations.

In the context of the Knoevenagel condensation, while traditional bases like pyridine and piperidine are effective, they can be carcinogenic or require significant amounts for the reaction to proceed. rsc.org Research has shown that triethylamine can be a potential surrogate for pyridine in the Knoevenagel condensation of aromatic aldehydes and malonic acid. rsc.org Boric acid has also been identified as an effective and green catalyst for this condensation. mdpi.com

Exploration of Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable chemical manufacturing has led to the exploration of green chemistry principles in the synthesis of this compound and related compounds. imist.maatiner.gr The core tenets of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. nih.gov

Key green chemistry considerations in the synthesis of cinnamic acid derivatives include:

Safer Solvents and Reagents: Traditional syntheses often employ hazardous solvents and toxic reagents. imist.ma Green approaches prioritize the use of safer alternatives, such as water or ethanol (B145695), and less toxic catalysts. imist.maresearchgate.net For instance, the use of aqueous media in certain reaction steps can significantly reduce the environmental impact. imist.ma

Energy Efficiency: Methods that reduce reaction times and energy consumption are central to green chemistry. atiner.gr Microwave-assisted synthesis, for example, has been shown to be a rapid and efficient method for various organic reactions, often leading to purer products. atiner.grnih.gov

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. imist.ma Reactions with high atom economy generate fewer byproducts and waste. imist.maatiner.gr

Use of Renewable Feedstocks: While not always directly applicable to this specific compound, the broader trend in green chemistry involves utilizing renewable starting materials. atiner.gr

Research into greener synthetic routes for similar compounds, such as 2-chloro-4-fluorobenzoic acid, has focused on replacing toxic oxidants like dichromate with more environmentally benign alternatives. The application of visible light photoredox catalysis also presents a sustainable and efficient pathway for various organic transformations, offering a milder alternative to traditional methods. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of various parameters that influence the reaction outcome.

A common synthetic route to cinnamic acids is the Knoevenagel condensation, which involves the reaction of a benzaldehyde derivative with a compound containing an active methylene group, such as malonic acid. The optimization of this reaction for this compound would typically involve a detailed investigation of the following factors:

Catalyst: The choice and concentration of the catalyst, often a weak base like an amine, significantly impact the reaction rate and yield.

Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction temperature, thereby affecting the reaction's efficiency.

Temperature: Reaction temperature is a critical parameter that needs to be carefully controlled to ensure the desired reaction proceeds at an optimal rate without promoting side reactions.

Reaction Time: Determining the optimal reaction time is essential to ensure the reaction goes to completion without the formation of degradation products.

A patent for a process to prepare polyhalogen-substituted cinnamic acids describes reacting diazonium salts with acrylic acid in the presence of a palladium-containing catalyst at temperatures ranging from -5 to +100° C. google.com This method reportedly offers good yields. For instance, a similar compound, 2-chloro-5-fluorocinnamic acid, was prepared with a yield of 80% of theory. google.com Another example, the synthesis of 4-bromo-2-fluorocinnamic acid, resulted in a 74% yield after stirring at 40°C for 4 hours. google.com

The table below illustrates a hypothetical optimization study for the Knoevenagel condensation synthesis of this compound, based on general principles and findings for similar reactions. rsc.org

Table 1: Hypothetical Optimization of Knoevenagel Condensation for this compound Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine (10) | Ethanol | Reflux | 8 | 75 |

| 2 | Pyrrolidine (10) | Toluene | Reflux | 6 | 82 |

| 3 | Triethylamine (15) | DMF | 100 | 4 | 88 |

| 4 | Piperidine (10) | Water | 100 | 12 | 65 |

This table is for illustrative purposes and does not represent actual experimental data for this specific compound.

Detailed research findings from studies on related compounds provide insights into potential yields and reaction conditions. For example, the synthesis of various substituted trans-cinnamic acids has been documented, highlighting the versatility of these synthetic methods. chula.ac.th Furthermore, enantioselective synthesis in continuous flow has been demonstrated for related heterocyclic compounds, achieving excellent yields and enantiopurity, which could be a future direction for the production of chiral derivatives of this compound. acs.org

Chemical Reactivity and Derivatization of 2 Chloro 6 Fluorocinnamic Acid

Chemical Transformations of the Cinnamic Acid Moiety

The cinnamic acid portion of the molecule, which includes the carboxylic acid and the adjacent double bond, is a primary site for chemical modification.

Esterification Reactions

The carboxylic acid group of 2-chloro-6-fluorocinnamic acid can be readily converted into its corresponding esters through several established methods. These reactions are fundamental in modifying the compound's solubility, and physical properties, and for use as protecting groups in multi-step syntheses.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is typically performed by heating the mixture to drive the equilibrium towards the ester product. sigmaaldrich.com For example, methanolic sulfuric acid is a particularly useful reagent for preparing methyl esters. sigmaaldrich.com

Another widely used technique is the Steglich esterification , which employs a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst, typically 4-(dimethylamino)pyridine (DMAP). This method is advantageous as it can be carried out under mild, room-temperature conditions in an inert solvent like dichloromethane.

Furthermore, esters can be synthesized by reacting the carboxylate salt of the acid with an alkyl halide. This Sₙ2 reaction requires the deprotonation of the carboxylic acid with a base, followed by reaction with a suitable alkyl halide, often under reflux conditions in a solvent like anhydrous acetone. nih.gov

While specific examples for this compound are not extensively documented in readily available literature, the esterification of structurally similar cinnamic acid derivatives is well-established.

Table 1: Representative Esterification Reactions of Cinnamic Acid Derivatives

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Product | Conditions | Reference |

|---|---|---|---|---|---|

| 4-Chlorocinnamic acid | Various alcohols | Concentrated H₂SO₄ | 4-Chlorocinnamate esters | Reflux, 3-24 hours | |

| Monoethyl fumarate | tert-Butyl alcohol | DCC, DMAP | tert-Butyl ethyl fumarate | Dichloromethane, 0°C to room temp. | semanticscholar.org |

| Cinnamic acid | Methanol | Tris(pentafluorophenyl)borane | Methyl cinnamate | Not specified |

Amidation Reactions

The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functionalities, which is of significant interest in medicinal chemistry. The most common route for amidation involves the initial activation of the carboxylic acid to a more reactive intermediate, typically an acyl chloride. This is achieved by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netrsc.org The resulting 2-chloro-6-fluorocinnamoyl chloride can then be reacted with a primary or secondary amine to yield the corresponding amide. google.com

Alternatively, direct amidation can be achieved using coupling reagents that facilitate the condensation of the carboxylic acid and amine without the need to isolate the acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Triazine-based reagents have also been employed for this purpose. chemistrysteps.com Another approach involves the use of trimethylsilyl (B98337) azide (B81097) (TMSN₃) to generate an acyl azide in situ, which then reacts with the amine. arkat-usa.org

Table 2: Examples of Amidation Reactions with Cinnamic Acid Derivatives

| Carboxylic Acid Derivative | Amine | Coupling Reagent/Method | Product Type | Reference |

|---|---|---|---|---|

| Substituted Cinnamic Acid | Various Amines | Thionyl Chloride, then Amine | Cinnamoyl Amide | researchgate.net |

| 2-(2-Chloro-6-fluorophenyl)acetic acid | Nucleophilic Amines | Thionyl Chloride, then Amine | 2-(2-Chloro-6-fluorophenyl)acetamide | |

| Cinnamic Acid | p-Anisidine | EDC.HCl, DMAP | N-(4-methoxyphenyl)cinnamamide | researchgate.net |

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (E)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxylate carbon.

The most common laboratory reagent for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comwikipedia.org The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com The mechanism involves an initial acid-base reaction between the hydride and the acidic proton of the carboxylic acid, followed by the nucleophilic addition of hydride to the carboxylate. chemistrysteps.com

Another effective reagent for the reduction of carboxylic acids is borane (B79455) (BH₃), usually used as a complex with THF (BH₃·THF). wikipedia.org Borane is particularly useful as it selectively reduces carboxylic acids in the presence of many other functional groups. wikipedia.org

While direct examples for this compound are scarce, the reduction of other carboxylic acids and cinnamic acid esters is well-documented, providing a clear precedent for this transformation. For instance, trans-3-fluorocinnamic acid methyl ester has been reduced to the corresponding cinnamyl alcohol using diisobutylaluminum hydride (DIBAL-H), which is a common reagent for reducing esters to alcohols.

Table 3: General Methods for the Reduction of Carboxylic Acids

| Substrate Type | Reagent | Product Type | Solvent | Reference |

|---|---|---|---|---|

| Carboxylic Acids | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohols | Anhydrous Ether/THF | chemistrysteps.commasterorganicchemistry.com |

| Carboxylic Acids | Borane-Tetrahydrofuran (BH₃·THF) | Primary Alcohols | THF | wikipedia.org |

Hydrogenation of the Double Bond

The carbon-carbon double bond in the acrylic acid side chain of this compound can be selectively reduced to a single bond through catalytic hydrogenation. This reaction yields 3-(2-chloro-6-fluorophenyl)propanoic acid, saturating the side chain while typically leaving the aromatic ring and the carboxylic acid group intact under mild conditions.

This transformation is commonly achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. masterorganicchemistry.comresearchgate.netcommonorganicchemistry.com The reaction is carried out under an atmosphere of hydrogen gas (H₂), often at atmospheric or elevated pressures, in a suitable solvent like ethanol (B145695) or methanol. masterorganicchemistry.comcommonorganicchemistry.com The hydrogenation process generally occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com

For more selective reductions, homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) can be employed. masterorganicchemistry.com Additionally, catalytic transfer hydrogenation offers an alternative to using H₂ gas, where a hydrogen donor molecule, such as 1,4-cyclohexadiene, is used in the presence of a catalyst like Pd/C. researchgate.net Photocatalytic methods have also been reported for the hydrogenation of related compounds like trans-3-fluorocinnamic acid. nih.govrsc.org

Table 4: Catalytic Systems for the Hydrogenation of Cinnamic Acid Derivatives

| Substrate Type | Catalyst | Hydrogen Source | Product Type | Reference |

|---|---|---|---|---|

| Cinnamic Acid | 5% Pd/C | H₂ | Phenylpropanoic acid | researchgate.net |

| Cinnamic Acid Derivatives | Pd/C | 1,4-Cyclohexadiene | Saturated Carboxylic Acids | researchgate.net |

| Olefins and Acetylenes | Pd/C, Diphenylsulfide | H₂ | Alkanes (Selective) | organic-chemistry.org |

Reactions Involving Halogen Substituents

The chlorine and fluorine atoms attached to the benzene (B151609) ring are generally unreactive towards nucleophilic attack under standard conditions. However, under specific and often forcing conditions, they can participate in nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SₙAr) on aryl halides is significantly less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. nih.gov These activating groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.gov

In this compound, the carboxylic acid group is a deactivating group for electrophilic substitution but only weakly activating for nucleophilic substitution. The halogens themselves are deactivating. Due to the high bond strength of the C-F bond compared to the C-Cl bond, the fluorine atom is generally a poorer leaving group in SₙAr reactions unless significantly activated. cas.cn

Investigations into the direct nucleophilic substitution of the halogen atoms on this compound are not widely reported. However, studies on related polyfluoroarenes show that fluorine can be displaced by strong nucleophiles, often at elevated temperatures. nih.gov For example, the reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) proceeds via SₙAr, with the fluoride (B91410) at the para position being selectively substituted. nih.gov It is plausible that under harsh conditions with potent nucleophiles (e.g., alkoxides, thiolates, or strong amines), substitution of the fluorine or chlorine atom could be induced, although this would likely require forcing conditions and may compete with other reactions on the molecule. The chloro and fluoro substituents on the related 3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid are noted to be prone to nucleophilic substitution, suggesting that such reactions are possible within this substitution pattern. evitachem.com

Table 5: Mentioned Compounds in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-6-fluorocinnamoyl chloride |

| (E)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol |

| 3-(2-chloro-6-fluorophenyl)propanoic acid |

| Sulfuric acid |

| Tosic acid |

| Dicyclohexylcarbodiimide (DCC) |

| 4-(Dimethylamino)pyridine (DMAP) |

| Alkyl halide |

| Thionyl chloride |

| Oxalyl chloride |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Trimethylsilyl azide |

| Lithium aluminum hydride (LiAlH₄) |

| Tetrahydrofuran (THF) |

| Borane (BH₃) |

| Diisobutylaluminum hydride (DIBAL-H) |

| Palladium on carbon (Pd/C) |

| Platinum on carbon (Pt/C) |

| Raney nickel |

| Wilkinson's catalyst (RhCl(PPh₃)₃) |

| 1,4-Cyclohexadiene |

| 4-Chlorocinnamic acid |

| Monoethyl fumarate |

| tert-Butyl alcohol |

| Cinnamic acid |

| Methanol |

| Tris(pentafluorophenyl)borane |

| 2-Amino-4-chlorobenzoic acid |

| Methyl acrylate |

| Palladium acetylacetonate |

| 2-(2-Chloro-6-fluorophenyl)acetic acid |

| p-Anisidine |

| trans-3-Fluorocinnamic acid methyl ester |

| 3-Chlorocinnamic acid |

| Phenothiazine |

| Octafluorotoluene |

Dehydrofluorination Studies

An unusual reactivity for this compound has been observed under the conditions of the Rodionov reaction. acs.orgresearchgate.netresearchgate.net This reaction typically involves the condensation of an aldehyde with malonic acid and ammonia (B1221849) or an amine to produce β-amino acids. researchgate.net However, when this compound is subjected to these conditions, an unexpected dehydrofluorination occurs. acs.orgresearchgate.netresearchgate.net This represents a notable deviation from the expected reaction pathway, highlighting a unique aspect of its chemical reactivity where the fluorine substituent is eliminated. researchgate.net

Photochemical Reactivity and Dimerization

The photodimerization of cinnamic acids via [2+2] cycloaddition is a classic example of a topochemical reaction, where the reactivity is governed by the arrangement of molecules in the crystal lattice. bilkent.edu.tracs.org In solution, irradiation of cinnamic acid derivatives often leads to E/Z (cis-trans) photoisomerization, whereas in the solid state, dimerization to form cyclobutane (B1203170) rings can be highly selective and efficient. bilkent.edu.trnih.gov These cyclobutane products, known as truxillic and truxinic acids, are valuable building blocks for various natural products and biologically active molecules. nih.gov The efficiency of this dimerization is significantly enhanced when two cinnamic acid molecules are held in close proximity, a condition met in certain crystal structures or host-guest complexes. rsc.org

Solid-State Photodimerization Mechanisms

The mechanism of solid-state photodimerization is famously described by Schmidt's topochemical principles. bilkent.edu.trchemrxiv.org These principles state that for a [2+2] cycloaddition to occur in a crystal, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. bilkent.edu.tracs.org The reaction proceeds with minimal atomic and molecular movement, meaning the stereochemistry of the resulting cyclobutane dimer is predetermined by the packing of the monomer molecules in the crystal. acs.org

The photodimerization of α-trans-cinnamic acid, for instance, has been studied using solid-state NMR and X-ray analysis, revealing the formation of α-truxillic acid. nih.gov Interestingly, detailed NMR studies have sometimes shown the formation of non-centrosymmetric dimers due to distortions caused by asymmetric hydrogen bonds in the crystal, providing deep insight into the dynamic processes of these solid-state transformations. nih.gov

Influence of Crystal Polymorphism on Photoreactivity

Crystal polymorphism plays a critical role in the solid-state photoreactivity of cinnamic acids. acs.orgresearchgate.net Cinnamic acid itself exists in three polymorphic forms—α, β, and γ—each with a distinct molecular packing arrangement that dictates its response to UV irradiation. acs.org

α-form: Molecules are packed in a head-to-tail arrangement, leading to the formation of the centrosymmetric dimer, α-truxillic acid. acs.orgnih.gov

β-form: Features a head-to-head packing of molecules, resulting in the mirror-symmetric dimer, β-truxinic acid. acs.org

γ-form: The molecules are packed in a way that the double bonds are too far apart (4.7–5.1 Å), rendering this form photostable. acs.org

This principle extends to substituted cinnamic acids like this compound. The specific crystal packing motif adopted by the molecule determines whether it will be photoreactive and what the structure of the resulting dimer will be. chemrxiv.org For example, studies on similar molecules show that head-to-tail packing motifs are required for the [2+2] photodimerization to occur. chemrxiv.org Therefore, controlling the crystallization conditions to favor a specific polymorph is a key strategy for directing the outcome of the solid-state photoreaction.

Complexation and Host-Guest Interactions

Beyond solid-state crystallization of the pure compound, the photochemical reactivity of cinnamic acids can be controlled through complexation and host-guest chemistry. rsc.org By using a host molecule, it is possible to pre-organize the reactant (guest) molecules into a specific orientation that favors dimerization. acs.org

A prominent example is the use of cyclodextrins, which are macrocyclic cavitands capable of encapsulating guest molecules. rsc.org In one study, γ-cyclodextrin (γ-CD) was used as a host to bring two halo-cinnamate ester molecules together. The confined space of the γ-CD cavity directs the relative orientation of the guests, thereby controlling the regioselectivity of the photodimerization. rsc.org For esters of 2-chlorocinnamic acid, the formation of specific syn head-to-head (H-H) and anti head-to-tail (H-T) dimers was observed, with the product distribution being influenced by the nature of the ester's alkyl group. rsc.org

Table 1: Product distribution from the irradiation of γ-cyclodextrin complexes of various 2-chlorocinnamate esters, demonstrating the influence of the host on dimer formation. rsc.org

Covalent templates have also been employed to achieve selective photodimerization. For example, 1,8-dihydroxynaphthalene has been used as a template to covalently bind two different cinnamic acid molecules, facilitating selective heterodimerization in high yields upon irradiation. bilkent.edu.trthieme-connect.com More recent studies on the parent cinnamic acid with randomly methylated-β-cyclodextrin (RAMEB) show the formation of a highly stable 1:1 inclusion complex, which increases the water solubility of the acid by approximately 250-fold. nih.gov Such host-guest interactions are crucial for modifying the physicochemical properties and controlling the reactivity of these compounds. nih.gov

Mentioned Compounds

Computational and Theoretical Investigations of 2 Chloro 6 Fluorocinnamic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-chloro-6-fluorocinnamic acid, DFT calculations could determine properties such as the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential. These calculations would help in understanding how the chloro and fluoro substituents influence the electronic properties of the cinnamic acid backbone.

Conformational Analysis and Stability

Molecules can exist in various spatial arrangements known as conformations. Conformational analysis of this compound would involve using computational methods, often in conjunction with DFT, to identify the most stable three

Solvent Effects on Molecular Conformation and Reactivity

The primary method for modeling solvent effects in computational chemistry is the use of continuum models, such as the Polarizable Continuum Model (PCM). wikipedia.orgmolcas.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.org This method allows for the calculation of the solute's properties in a solvent environment, providing insights into how the polarity of the solvent affects the molecule. researchgate.net

Influence on Molecular Conformation

For molecules with rotatable bonds, like cinnamic acid and its derivatives, the solvent can influence the equilibrium between different conformers. In the case of cinnamic acid, two principal planar conformers are considered: s-cis and s-trans, which are defined by the dihedral angle of the C=C–C=O bond. Computational studies on cinnamic acid using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, incorporating the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), have shown that the s-cis isomer is more stable than the s-trans conformer in the gas phase. scielo.org.mxjmcs.org.mx

The presence of a solvent does not alter this preference, but it does affect the relative energy difference between the conformers. As the polarity of the solvent increases, the stability of both conformers generally increases due to favorable solvation energies. scielo.org.mxjmcs.org.mx However, the relative energy between the s-cis and s-trans forms of cinnamic acid is observed to decrease with increasing solvent polarity. scielo.org.mx This suggests that polar solvents provide a greater degree of stabilization to the less stable conformer, thereby reducing the energy gap between the two forms.

A summary of the calculated relative energies of the s-cis and s-trans conformers of cinnamic acid in different environments is presented in the table below.

| Solvent | Dielectric Constant (ε) | Relative Energy (ΔE) (kJ/mol) of s-cis vs. s-trans Cinnamic Acid |

|---|---|---|

| Gas Phase | 1.00 | -2.25 |

| Heptane | 1.92 | -2.03 |

| Chloroform | 4.81 | -1.81 |

| Ethanol (B145695) | 24.55 | -1.59 |

| Methanol | 32.63 | -1.58 |

| Dimethyl Sulfoxide (DMSO) | 46.70 | -1.56 |

| Water | 78.39 | -1.55 |

Impact on Chemical Reactivity

The solvent environment can also have a profound impact on the chemical reactivity of a molecule. By stabilizing or destabilizing reactants, transition states, and products to different extents, a solvent can alter reaction rates and even reaction pathways. For a molecule like this compound, the polarity of the solvent can influence reactions involving the carboxylic acid group or the acrylic acid side chain.

Theoretical studies on various reactions have demonstrated that an increase in solvent polarity generally lowers the activation energy for reactions that proceed through a polar transition state. researchgate.net This is due to the enhanced stabilization of the charged or highly polar transition state by the polar solvent molecules. Conversely, for reactions where the transition state is less polar than the reactants, an increase in solvent polarity may lead to an increase in the activation energy.

While specific reactivity data for this compound is not available, general principles suggest that solvents capable of hydrogen bonding, such as water and alcohols, could play a significant role in reactions involving the carboxylic acid group. These solvents can act as proton donors or acceptors, potentially facilitating deprotonation or other acid-catalyzed reactions.

Biological Activities and Pharmacological Potential of 2 Chloro 6 Fluorocinnamic Acid and Its Derivatives

Antimicrobial Efficacy

Halogenated cinnamic acid derivatives have demonstrated considerable efficacy against a range of microbial pathogens, including bacteria and fungi. The presence, position, and type of halogen substituent on the phenyl ring significantly influence the antimicrobial spectrum and potency. nih.govresearchgate.net

Antibacterial Activity

Derivatives of cinnamic acid featuring chlorine and fluorine substitutions exhibit notable antibacterial properties. Studies have shown that the introduction of halogens into the molecular structure can increase antibacterial activity. researchgate.net For instance, a series of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives showed high inhibitory activity against Gram-positive cocci, with Minimum Inhibitory Concentration (MIC) values in the range of 1–8 µg/mL for Staphylococcus and Enterococcus species. nih.gov

Research into styryl oxadiazoles (B1248032), which are bioisosteres of the carboxylic acid group in cinnamic acid, further highlights the impact of halogenation. A derivative with a 4-fluoro phenyl ring substitution was identified as the most active against Mycobacterium tuberculosis (H37Ra strain), with an IC50 value of 0.36 µg/mL. nih.gov In the same study, a para-substituted chloro-compound (IC50 = 4.54 µg/mL) was more active than its ortho-substituted counterpart (IC50 = 9.91 µg/mL), indicating that the substituent's position is crucial for enhancing antibacterial effects. nih.gov

| Compound Class/Derivative | Bacterial Strain | Activity (MIC/IC50) |

|---|---|---|

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16d, Chlorine substituent) | Staphylococcus aureus ATCC 6538 | 1 µg/mL |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16e, Fluorine substituent) | Staphylococcus aureus ATCC 6538 | 2 µg/mL |

| Styryl Oxadiazole (para-chloro) | Mycobacterium tuberculosis H37Ra | 4.54 µg/mL |

| Styryl Oxadiazole (ortho-chloro) | Mycobacterium tuberculosis H37Ra | 9.91 µg/mL |

| Styryl Oxadiazole (4-fluoro) | Mycobacterium tuberculosis H37Ra | 0.36 µg/mL |

Antifungal Activity

Halogenated derivatives of cinnamic acid have also been evaluated for their antifungal potential. A comprehensive study on esters of 4-chlorocinnamic acid revealed that all tested compounds were bioactive against various Candida species. nih.govnih.gov Among these, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were found to be the most potent, with MIC values of 0.13 µmol/mL and 0.024 µmol/mL, respectively. nih.govresearchgate.net

The antifungal efficacy is dependent on the specific derivative and the fungal strain. For example, some cinnamic amides are known to inhibit the growth of fungi like Aspergillus niger and Candida albicans. jocpr.com Structure-activity relationship (SAR) studies have been conducted to identify the minimal structural requirements for the antifungal effect, showing that modifications to the cinnamic acid backbone can lead to compounds with activity comparable to existing antifungal drugs like miconazole. nih.gov

| Compound | Fungal Strain | Activity (MIC) |

|---|---|---|

| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 µmol/mL |

| Perillyl 4-chlorocinnamate | Candida species | 0.024 µmol/mL |

Mechanism of Antimicrobial Action

The mechanisms through which cinnamic acid derivatives exert their antimicrobial effects are multifaceted and can vary between compounds. For antifungal activity, a primary proposed mechanism involves the disruption of the fungal cell membrane by interacting with ergosterol (B1671047), a key component of the membrane. researchgate.net Molecular docking studies on 4-chlorocinnamic acid esters suggest that these compounds may act as inhibitors of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. nih.govresearchgate.net

For antibacterial action, the mechanisms are thought to involve the disruption of cell membranes, inhibition of cellular enzymes like ATPase, and prevention of biofilm formation. mdpi.comresearchgate.net Molecular docking simulations have suggested that certain cinnamides may target essential bacterial enzymes such as FABH, which is involved in fatty acid synthesis. mdpi.com The α,β-unsaturated bond present in the cinnamic acid structure is also believed to play a role in its biological activity. nih.gov

Anticancer and Cytotoxic Effects

Cinnamic acid derivatives, including those with halogen substitutions, have emerged as a promising class of anticancer agents. mdpi.com Their cytotoxic effects have been demonstrated against a variety of human cancer cell lines. Research has shown that these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in malignant cells. nih.govresearchgate.net

In one study, a series of cinnamic acid esters and amides showed significant cytotoxicity against human cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), malignant melanoma (Fem-x), and breast cancer (MCF-7) cells, with IC50 values ranging from 42 to 166 µM. nih.govresearchgate.net The presence of electron-withdrawing groups, such as halogens, on the aromatic rings of these derivatives was noted to enhance the selective cytotoxic effects on malignant cells versus normal peripheral blood mononuclear cells. nih.govresearchgate.net

Another study focusing on novel N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives tested their cytotoxic activity on HeLa, MCF-7, and SKOV-3 (ovarian cancer) cell lines. The results indicated that derivatives containing fluorine and chlorine substituents exhibited the most potent activity, with IC50 values below 10 µg/mL. mdpi.com Similarly, newly synthesized cinnamic acid derivatives designed as potential inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme linked to cancer progression, showed significant viability reduction in the A-549 lung cancer cell line, with IC50 values in the 10 µM to 18 µM range. biointerfaceresearch.com

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Cinnamic acid esters and amides | HeLa, K562, Fem-x, MCF-7 | 42 - 166 µM |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16c, Fluorine substituent) | HeLa, MCF-7, SKOV-3 | < 10 µg/mL |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16d, Chlorine substituent) | HeLa, MCF-7, SKOV-3 | < 10 µg/mL |

| Novel Cinnamic Acid Derivative (Compound 5) | A-549 (Lung Cancer) | 10.36 µM |

| 2-Cyanocinnamic acid amide derivative (7b, 2-chlorobenzyl) | MG-MID (Cancer Panel) | GI50 = 3.903 µM |

The anticancer mechanism often involves the induction of apoptosis and interference with key cellular processes like the cell cycle. unimi.it For example, certain cinnamoyl-based amides were found to induce G1 cell cycle arrest and apoptosis in colorectal cancer cell lines. unimi.it

Antiviral Activity

The antiviral potential of cinnamic acid derivatives is an emerging area of research. Studies have shown that these compounds can be effective against a range of viruses. eurekaselect.com For example, chlorogenic acid, a prominent cinnamic acid derivative, has reported antiviral activities against herpes simplex virus (HSV-1 and HSV-2), adenovirus, and HIV. nih.gov

More recently, esters of substituted cinnamic acids with quercetin (B1663063) were developed and evaluated for their activity against coronaviruses. nih.gov Two derivatives, a 3,4-methylenedioxy analog and an ester of sinapic acid, were effective in reducing the cytopathic effects induced by the human coronavirus OC43. The ester of sinapic acid was also active against SARS-CoV-2. nih.gov Further investigation into its mechanism suggested that the compound may inhibit viral endocytosis by reducing the attachment of the virus to host cells. nih.gov While specific data on 2-Chloro-6-fluorocinnamic acid is not available, the proven antiviral efficacy of fluorinated nucleoside analogs and other substituted cinnamic acids suggests that halogenation could be a key strategy for developing novel antiviral agents from this chemical class. nih.govmdpi.com

Other Biological Activities

Beyond their antimicrobial, anticancer, and antiviral effects, the broader class of cinnamic acid derivatives possesses a remarkable variety of other pharmacological properties. These activities are largely influenced by the substitution patterns on the phenyl ring. jocpr.com

Key reported activities include:

Antioxidant Activity: Cinnamic acid and its derivatives are known to be potent antioxidants, capable of neutralizing free radicals. This activity is attributed to the phenolic hydroxyl groups and the vinyl fragment in their structure. jocpr.com

Anti-inflammatory Activity: Many derivatives exhibit anti-inflammatory properties by modulating key signaling pathways, such as inhibiting the activation of NF-κB, which leads to a reduction in pro-inflammatory cytokines. mdpi.comresearchgate.net

Neuroprotective Effects: Certain derivatives have shown potential in protecting against neurological disorders. Studies have investigated their role as cholinesterase inhibitors, which is relevant to Alzheimer's disease treatment. nih.govresearchgate.net Research on fluorine or chlorine-substituted cinnamic acid derivatives has shown potent inhibition of acetylcholinesterase (AChE). nih.govresearchgate.net

Antidiabetic and Anticholesterolemic Activity: Some cinnamic acid derivatives have been found to improve metabolic health by enhancing glucose uptake and insulin (B600854) sensitivity. mdpi.comresearchgate.net They have also been studied for their potential to lower cholesterol levels. jocpr.com

These diverse biological activities underscore the therapeutic potential of the cinnamic acid scaffold and suggest that derivatives like this compound could be valuable subjects for future pharmacological investigation. mdpi.com

Antioxidant Properties

Cinnamic acid derivatives are recognized for their antioxidant capabilities, which are largely associated with their ability to scavenge free radicals. nih.gov This activity is particularly pronounced in derivatives containing phenolic hydroxyl groups. nih.govmdpi.com The antioxidant potency is influenced by factors such as the bond dissociation enthalpy (BDE) of the O-H bond and the degree of ionization of the phenols. mdpi.com

Research on various hydroxycinnamic acids has established a hierarchy of antioxidant activity, which generally decreases in the order of caffeic acid > sinapic acid > ferulic acid > p-coumaric acid. researchgate.net This trend highlights the importance of the substitution pattern on the phenolic ring. researchgate.net For instance, the catechol group (two hydroxyl groups on the phenyl ring) in caffeic acid significantly contributes to its strong antioxidant capacity. core.ac.uk While direct studies on the antioxidant properties of this compound are not extensively detailed in the reviewed literature, the principles governing related compounds suggest that its activity would be modulated by the electron-withdrawing nature of its halogen substituents, which typically influence the electronic properties of the phenyl ring and the acrylic acid side chain.

Enzyme Inhibition Studies

Derivatives of cinnamic acid have been investigated as inhibitors of various enzymes, indicating their potential in managing different pathological conditions. For example, certain trans-cinnamic acid derivatives have been identified as a new class of alpha-glucosidase inhibitors. nih.gov In one study, 4-methoxy-trans-cinnamic acid and its ethyl ester derivative demonstrated the most potent inhibitory activity against alpha-glucosidase. nih.gov

The structure-activity relationship in these inhibition studies reveals that substituents at the 4-position of the phenyl ring significantly alter the inhibitory activity. nih.gov An increase in the bulkiness or chain length of alkoxy substituents, as well as the presence of electron-withdrawing groups, has been shown to decrease the inhibitory effect on alpha-glucosidase. nih.gov Other studies have explored the inhibition of enzymes like protein tyrosine phosphatase 1B (PTP1B), where hydroxyl groups at the ortho- or para-positions were found to be important for activity. mdpi.com Halogenated derivatives of cinnamic acid have also shown inhibitory potential; for instance, chlorocinnamic acids have been studied for their inhibitory kinetics on mushroom tyrosinase. rsdjournal.org

Phytotoxic Effects

Cinnamic acid and its related compounds have demonstrated significant phytotoxic or herbicidal potential. mdpi.com These natural compounds are being explored as alternatives to synthetic herbicides for weed management. mdpi.com The mechanism of action often involves the disruption of cell membranes, leading to cell leakage and desiccation of the plant's green tissues. mdpi.com

Studies have shown that cinnamic aldehyde, a related compound, possesses herbicidal activity against weeds like Echinochloa crus-galli. mdpi.com The inhibitory activity of trans-cinnamic acid and its analogs on the growth of the parasitic weed Cuscuta campestris was found to be dependent on the specific structural modifications. nih.gov Halogenated derivatives, in particular, showed increased inhibitory activity compared to the parent trans-cinnamic acid, suggesting that the presence of halogens can enhance phytotoxicity. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of cinnamic acid derivatives is intrinsically linked to their chemical structure. rsdjournal.org Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features influence pharmacological effects, thereby guiding the design of new molecules with enhanced potency and selectivity. drugdesign.org For cinnamic acid derivatives, key structural elements that are often modified include the phenyl ring, the acrylic acid side chain, and the carboxylic acid group. nih.gov

Impact of Halogen Substitution on Biological Activity

The introduction of halogen atoms onto the phenyl ring of cinnamic acid derivatives has a profound impact on their biological activity. nih.gov The type of halogen, its position on the ring, and the number of halogen substituents all contribute to the observed effects. nih.govresearchgate.net

In studies of anti-tubercular activity, halogen substitution was found to significantly influence efficacy. For example, a para-substituted chloro-compound (IC50 = 4.54 µg/mL) was more active than its ortho-substituted counterpart (IC50 = 9.91 µg/mL), indicating that the position of the chlorine atom is critical. nih.govresearchgate.net Similarly, a derivative with a 4-fluoro phenyl ring substitution was the most active among several fluorine-containing compounds, with an IC50 value of 0.36 µg/mL, suggesting that fluorine substitution is favorable for this particular activity. researchgate.net The addition of halogens can also enhance antimicrobial and growth-inhibitory effects. ajol.info In the context of this compound, the presence of both chlorine and fluorine at the ortho positions would create a unique electronic and steric profile expected to distinctly influence its biological interactions compared to mono-halogenated or differently substituted analogs.

Table 1: Effect of Halogen Substitution on Anti-tubercular Activity of Cinnamic Acid Derivatives

| Compound | Substitution | IC50 (µg/mL) |

| 14 | 4-Chloro | 4.54 |

| 15 | 2-Chloro | 9.91 |

| 17 | 4-Fluoro | 0.36 |

Data sourced from a study on styryl oxadiazoles derived from cinnamic acid. researchgate.net

Influence of Stereoisomerism on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many compounds, and cinnamic acid derivatives are no exception. nih.gov The double bond in the acrylic acid side chain of cinnamic acid allows for the existence of cis (Z) and trans (E) geometric isomers. This stereoisomerism can significantly affect how the molecule interacts with biological targets like enzymes or receptors. nih.gov

A notable example is the difference in antitubercular activity between the isomers of cinnamic acid. The cis-isomer was found to be approximately 120 times more active against a multidrug-resistant M. tuberculosis strain than the trans-isomer. mdpi.com This dramatic difference in potency underscores the importance of the spatial arrangement of the functional groups for effective biological interaction. nih.govmdpi.com Such findings suggest that the specific geometric configuration of this compound would be a critical determinant of its pharmacological potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new, untested compounds and for optimizing lead structures. nih.gov

For cinnamic and caffeic acid derivatives, QSAR models have been developed to understand the structural requirements for activities such as inhibiting lipid peroxidation. nih.gov These models typically use various molecular descriptors, including quantum chemical, thermodynamic, electronic, and spatial parameters, to quantify structural features. nih.gov The results from such models often highlight the importance of specific atoms or functional groups. For instance, in one study, the ketonic oxygen of the acid fragment and an ethereal oxygen on the phenyl ring were identified as crucial for antioxidant activity. nih.gov While specific QSAR models for this compound were not detailed in the available literature, the application of these methods would involve calculating descriptors that account for its unique halogen substitution pattern to predict its potential biological activities.

Biodegradation Pathways and Environmental Fate

The environmental persistence and biological degradation of halogenated aromatic compounds are of significant scientific interest due to their widespread presence as environmental pollutants. While direct research on the biodegradation of this compound is not extensively documented in existing literature, a plausible degradation pathway can be hypothesized based on established metabolic routes for structurally similar compounds, such as other halogenated cinnamic acids and benzoic acids. The degradation of such molecules is typically a multi-step process carried out by specialized microorganisms. nih.govoup.com

Microbial degradation of aromatic compounds, particularly those with halogen substituents, generally proceeds through a sequence of upper, middle, and lower metabolic pathways. nih.govresearchgate.netjbarbiomed.com The initial steps, often referred to as the upper pathway, involve the modification of side chains and preparation of the aromatic ring for cleavage. For this compound, the degradation is likely initiated by the shortening of the three-carbon side chain via a β-oxidation pathway, a common route for the metabolism of cinnamic acids and fatty acids in various organisms. nih.govwikipedia.orgabcam.com

This proposed β-oxidation of the cinnamic acid side chain would convert this compound into 2-Chloro-6-fluorobenzoic acid. This process involves a series of enzymatic reactions, starting with the activation of the carboxylic acid to a thioester with Coenzyme A (CoA). nih.govaocs.org Following this activation, the side chain undergoes dehydrogenation, hydration, and another dehydrogenation, before a final thiolytic cleavage removes a two-carbon unit as acetyl-CoA, which can then enter central metabolic cycles like the citric acid cycle. abcam.comaocs.org

The resulting intermediate, 2-Chloro-6-fluorobenzoic acid, would then enter the subsequent stages of degradation. The crucial and often rate-limiting step in the breakdown of such compounds is dehalogenation, the removal of the chlorine and fluorine atoms from the aromatic ring. nih.govresearchgate.net This is typically accomplished by monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, making it susceptible to cleavage. jbarbiomed.comnih.gov The order of halogen removal can vary, and the presence of two different halogens at the ortho positions may present a significant challenge for microbial enzymes.

Following dehalogenation and formation of a dihydroxy-substituted intermediate (a catechol), the aromatic ring is cleaved by dioxygenases. jbarbiomed.comnih.gov This can occur through either an ortho- or meta-cleavage pathway, breaking open the stable ring structure to form linear aliphatic acids. These products are then funneled into the lower metabolic pathways, where they are further metabolized to central cellular components like pyruvate (B1213749) and succinate, leading to complete mineralization of the original compound to carbon dioxide and water. nih.govresearchgate.net

The environmental fate of this compound is intrinsically linked to its biodegradability. Halogenated organic compounds are known for their persistence in the environment, largely due to the stability of the carbon-halogen bond. ncert.nic.in Factors such as soil type, pH, temperature, and the presence of adapted microbial consortia can influence the rate of degradation. nih.gov Compounds with halogen substitutions, particularly multiple and varied halogens, can be highly recalcitrant. ncert.nic.inresearchgate.net Therefore, this compound may persist in soil and aquatic environments until it is degraded by competent microorganisms or other abiotic processes.

The following table summarizes the key hypothetical enzymatic steps in the biodegradation of this compound:

| Proposed Metabolic Step | Intermediate Compound | Enzyme Class | Function |

| Side-Chain Activation | 2-Chloro-6-fluorocinnamoyl-CoA | Acyl-CoA Synthetase | Activation of the carboxylic acid side chain with Coenzyme A. |

| β-Oxidation Step 1 | trans-2,3-Dehydro-2-chloro-6-fluorocinnamoyl-CoA | Acyl-CoA Dehydrogenase | Introduction of a double bond into the acyl side chain. |

| β-Oxidation Step 2 | 3-Hydroxy-2-chloro-6-fluorophenylpropionyl-CoA | Enoyl-CoA Hydratase | Hydration of the double bond in the side chain. |

| β-Oxidation Step 3 | 3-Keto-2-chloro-6-fluorophenylpropionyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | Oxidation of the hydroxyl group to a keto group. |

| Side-Chain Cleavage | 2-Chloro-6-fluorobenzoyl-CoA and Acetyl-CoA | β-Ketothiolase | Thiolytic cleavage of the side chain to yield a two-carbon unit and the corresponding benzoyl-CoA. |

| Ring Hydroxylation | Dihydroxy-chlorofluorobenzoic acid | Dioxygenase / Monooxygenase | Introduction of hydroxyl groups onto the aromatic ring, often a prerequisite for dehalogenation and ring cleavage. |

| Dehalogenation | Dihydroxybenzoic acid | Dehalogenase | Removal of chlorine and fluorine atoms from the aromatic ring. |

| Aromatic Ring Cleavage | Aliphatic acids | Dioxygenase | Cleavage of the aromatic ring to form linear molecules. |

Analytical Methodologies for 2 Chloro 6 Fluorocinnamic Acid

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of 2-Chloro-6-fluorocinnamic acid, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the vinylic protons of the acrylic acid side chain. libretexts.org Protons on carbons bonded to electronegative atoms like oxygen or halogens are deshielded and appear at lower fields (higher ppm values). libretexts.org The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often above 11.0 ppm. libretexts.org The vinylic protons (–CH=CH–) will appear as doublets due to coupling with each other, with a large coupling constant characteristic of a trans configuration. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-180 ppm range. pdx.edu The vinylic and aromatic carbons typically resonate in the 100-150 ppm region. pdx.edu The carbon atom directly bonded to the fluorine will show a large C-F coupling constant, which is a key identifying feature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (COOH) | > 11.0 | 165 - 175 | ¹H signal is often broad. |

| Vinylic α-CH | 6.3 - 6.6 | 115 - 125 | Doublet, coupled to β-CH. |

| Vinylic β-CH | 7.5 - 7.8 | 140 - 150 | Doublet, coupled to α-CH. |

| Aromatic CHs | 7.0 - 7.6 | 115 - 140 | Complex multiplets due to H-H and H-F coupling. |

| Aromatic C-Cl | --- | 130 - 140 | |

| Aromatic C-F | --- | 155 - 165 | Signal will be a doublet due to C-F coupling. |

| Aromatic C-COOH | --- | 130 - 135 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within the this compound molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar bonds. Key absorptions for this compound include a very broad O-H stretching band from the carboxylic acid's hydrogen bonding, typically centered around 3000 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1680-1710 cm⁻¹. rsc.org The aliphatic C=C stretch of the acrylic moiety appears around 1630-1650 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. rsc.org Vibrations corresponding to C-Cl and C-F bonds are found in the fingerprint region, typically below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds. For this molecule, the C=C stretches of both the vinyl group and the aromatic ring are expected to produce strong Raman signals, often appearing around 1640 cm⁻¹ (aliphatic) and 1600 cm⁻¹ (aromatic). rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Weak | Broad (IR) |

| Aromatic/Vinylic C-H | Stretch | 3000 - 3100 | Medium | Medium |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Medium | Strong (IR) |

| Vinylic C=C | Stretch | 1630 - 1650 | Strong | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong | Medium-Strong |

| C-F | Stretch | 1100 - 1250 | Weak | Strong (IR) |

| C-Cl | Stretch | 700 - 850 | Medium | Medium-Strong |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of this compound. The molecular weight of this compound is 200.59 g/mol . biosynth.com

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺• peak and an M+2 peak with about one-third the intensity. miamioh.edu

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for cinnamic acid derivatives include the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da). libretexts.org Further fragmentation can involve the loss of the halogen atoms. The energetically unstable molecular ion can break into smaller, more stable charged fragments, and the pattern of these fragments serves as a molecular fingerprint. libretexts.org

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly suited for compounds with conjugated π-electron systems, such as this compound. The extended conjugation between the aromatic ring and the acrylic acid side chain allows for π → π* electronic transitions upon absorption of UV light. utoronto.camsu.edu

The absorption maximum (λmax) is expected to be in the UV region. For comparison, cinnamic acid absorbs around 270-280 nm. The presence of auxochromic substituents like chlorine and fluorine on the benzene (B151609) ring is likely to cause a bathochromic shift (a shift to longer wavelengths) of the λmax. vscht.cz The exact λmax is dependent on the solvent used for the analysis. vscht.cz

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for this type of analysis. shimadzu.com

A typical HPLC method would involve a C18 stationary phase column, which is hydrophobic. The mobile phase would consist of a polar mixture, such as acetonitrile or methanol and water, with an acidic modifier like formic acid, acetic acid, or phosphoric acid. chromatographyonline.com The acid in the mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and improved peak shape. chromatographyonline.com

Detection is typically performed using a UV detector set at or near the compound's λmax. shimadzu.com By running standards of known concentration, a calibration curve can be generated, allowing for the accurate quantification of this compound in a sample. Gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve optimal separation from related impurities. ekb.eg

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at λmax ~275-285 nm) |

| Column Temperature | 25 - 35 °C |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For aromatic carboxylic acids such as this compound, direct analysis by GC can be challenging due to their low volatility and tendency to exhibit poor peak shape. scholaris.ca To overcome these issues, derivatization is a common and often necessary step prior to GC analysis. nih.govlibretexts.org

The primary goal of derivatization is to convert the polar carboxyl group into a less polar and more volatile ester or silyl ester. colostate.edu This transformation reduces hydrogen bonding, decreases adsorption on the GC column, and improves thermal stability, leading to sharper, more symmetrical peaks and better separation. libretexts.org Common derivatization methods for carboxylic acids include:

Alkylation: This involves converting the carboxylic acid to an ester, most commonly a methyl ester. Reagents like diazomethane or alcohols (e.g., methanol) in the presence of an acid catalyst (e.g., BF3, HCl) are used. colostate.edu

Silylation: This method replaces the active hydrogen of the carboxyl group with a silyl group, such as a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-400 m/z |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used for identifying compounds, determining purity, and monitoring the progress of chemical reactions. chromatographyonline.com For substituted cinnamic acids, TLC is an effective analytical tool.

In a typical TLC analysis, the stationary phase is a polar adsorbent like silica gel coated on a plate. The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

For this compound, a normal-phase TLC system with a silica gel plate (e.g., Silica Gel 60 F254) would be appropriate. japsonline.com The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) is typically used. japsonline.com The addition of a small amount of acid, such as acetic acid or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, which results in sharper spots and more consistent retention factor (Rf) values.

Spots can be visualized under UV light (typically at 254 nm), as the aromatic ring and conjugated double bond absorb UV radiation. nih.gov While specific Rf values for this compound are not documented, systems used for other cinnamic acid derivatives can provide a starting point for method development.

| Stationary Phase | Mobile Phase (v/v) | Analyte Example | Reported Rf |

|---|---|---|---|

| Silica Gel | Chloroform / Ethyl Acetate (8:2) | trans-Cinnamic acid | 0.25 japsonline.com |